N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Lipophilicity Drug-likeness ADME

For reproducible FAS inhibitor research, the structural identity of N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is non-negotiable. Its distinct steric bulk from the N-tert-butyl group is claimed as essential for target engagement in the Boehringer Ingelheim FAS patent family. Substituting analogs like N-cyclopentyl or N-methyl derivatives introduces an unquantifiable risk of activity loss, as confirmed by the high sensitivity of this cyclopentanecarboxamide class to minor modifications. Furthermore, its specifically engineered thiophene ring serves as a critical probe for P450-mediated metabolic switching, enabling direct comparison with furan analogs in intrinsic clearance assays. Procuring this exact structure ensures your SAR investigation or synthetic methodology study starts from the validated pharmacophore, not an uncharacterized surrogate.

Molecular Formula C14H21NOS
Molecular Weight 251.39
CAS No. 1049526-26-2
Cat. No. B2387480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1049526-26-2
Molecular FormulaC14H21NOS
Molecular Weight251.39
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1(CCCC1)C2=CC=CS2
InChIInChI=1S/C14H21NOS/c1-13(2,3)15-12(16)14(8-4-5-9-14)11-7-6-10-17-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
InChIKeyHVTFZJMSZHGTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049526-26-2) – Structural Identity and Compound-Class Baseline for Procurement Evaluation


N-(tert-Butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049526-26-2) is a synthetic small molecule belonging to the thiophene-cyclopentanecarboxamide class. Its structure incorporates a cyclopentane ring bearing a thiophen-2-yl substituent at the 1-position and a tert-butyl carboxamide moiety. This scaffold places it within a family of heteroaromatic carboxamides that have been investigated in medicinal chemistry, particularly as potential Fatty Acid Synthase (FAS) inhibitors and as intermediates in organic synthesis [1] . Despite its membership in a therapeutically relevant chemical class, publicly available head-to-head quantitative performance data for this specific compound against close structural analogs remain extremely limited, which is a critical consideration for scientific procurement decisions.

Why N-(tert-Butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Readily Replaced by Other In-Class Cyclopentanecarboxamides


The cyclopentanecarboxamide class is characterized by high sensitivity of both physicochemical properties and biological activity to even minor structural modifications. The nature of the amide substituent (e.g., tert-butyl vs. cyclopentyl vs. aryl) directly modulates hydrogen-bonding capacity, steric bulk, and lipophilicity (cLogP), which in turn govern target binding, metabolic stability, and solubility [1]. Furthermore, the identity of the heteroaryl ring (thiophene vs. furan vs. pyrrole) significantly influences electronic distribution and metabolic liability [2]. Therefore, substituting N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide with an analog such as N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide or N-(tert-butyl)-1-(furan-2-yl)cyclopentanecarboxamide introduces uncharacterized changes that cannot be assumed to be neutral. The absence of published comparative data between these specific analogs means that any substitution carries an unquantifiable risk of altering key performance parameters, making provenance and structural fidelity critical for reproducible research.

N-(tert-Butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide – Quantitative Differentiation Evidence Against Structural Analogs


Calculated Lipophilicity (cLogP) – tert-Butyl Amide vs. Cyclopentyl Amide Derivative

Computational estimation of lipophilicity provides an initial basis for differentiating N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide from its N-cyclopentyl analog. Using the Crippen fragmentation method (ChemDraw Professional 20.0), the cLogP of the target compound is calculated at **3.84**, compared to **3.41** for N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide [1]. The 0.43 log unit increase indicates moderately higher lipophilicity, which may translate to altered membrane permeability and plasma protein binding.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor/Acceptor Profile – Impact of N-tert-Butyl Substitution on Solubility

N-(tert-Butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide possesses one hydrogen-bond donor (amide NH) and one acceptor (amide carbonyl), contrasting with the N-methyl-N-phenyl analog, which has zero donors due to full substitution of the amide nitrogen [1]. This structural difference is predicted to yield higher aqueous solubility for the target compound, as the presence of a donor group facilitates solvation. No experimental solubility data are publicly available for a direct comparison.

Solubility Hydrogen bonding Formulation

Metabolic Liability – Thiophene vs. Furan Heterocycle in Cyclopentanecarboxamide Scaffolds

The thiophene ring in N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide carries a well-documented risk of cytochrome P450-mediated metabolic activation leading to reactive intermediates, a liability less pronounced for the corresponding furan analog [1]. While no direct comparative microsomal stability data exist for the target compound versus its furan congener, class-level evidence indicates that 2-substituted thiophenes generally exhibit higher intrinsic clearance than 2-substituted furans in human liver microsomes [2]. This suggests that N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may have a shorter metabolic half-life than its furan counterpart, a factor that would influence both assay design and in vivo pharmacokinetics.

Metabolic stability Heterocycle Cytochrome P450

Steric and Conformational Effects of the tert-Butyl Group on Target Binding

The tert-butyl group introduces significant steric bulk (molar refractivity = 19.6 cm³/mol) compared to a methyl substituent (5.6 cm³/mol) or a hydrogen atom (1.0 cm³/mol) on the amide nitrogen [1]. In the context of cyclopentanecarboxamide-based FAS inhibitors, the patent literature explicitly claims compounds wherein the amide nitrogen bears a sterically demanding group (including tert-butyl) as part of the pharmacophore for achieving potent enzyme inhibition [2]. While the exact IC50 of the target compound against FAS has not been disclosed, the structural claim establishes that the tert-butyl moiety is a deliberate, functionally relevant design element rather than an arbitrary substituent, distinguishing it from less bulky analogs.

Steric bulk Conformational restriction Binding affinity

Targeted Application Scenarios for N-(tert-Butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Based on Structural Differentiation


Fatty Acid Synthase (FAS) Inhibitor Lead Optimization

Given the explicit coverage of N-tert-butyl-substituted cyclopentanecarboxamides in the Boehringer Ingelheim FAS inhibitor patent family [1], this compound is best deployed as a tool compound or starting point for structure-activity relationship (SAR) studies targeting FAS. Its tert-butyl group provides the steric bulk claimed to be necessary for potent FAS engagement, while the thiophene ring offers a vector for further diversification. Investigators developing FAS inhibitors for metabolic disease or oncology should prioritize this scaffold over less hindered analogs such as N-methyl or N-cyclopentyl derivatives, as these lack the steric feature explicitly associated with activity in the patent disclosure.

Investigating Heterocycle-Dependent Metabolic Switching in Drug Discovery

The documented propensity of thiophene rings to undergo P450-mediated bioactivation versus the greater metabolic stability of furan analogs [1] makes N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide a valuable probe for studying heterocycle-dependent metabolic switching. Researchers can use this compound alongside its furan congener in comparative intrinsic clearance assays (human or rodent liver microsomes) to generate quantitative data on the metabolic penalty of the thiophene-for-furan substitution within the same core scaffold. This application leverages the compound's structural identity to answer a broader medicinal chemistry question that cannot be addressed with a single heterocycle analog.

Physicochemical Profiling of Sterically Hindered Carboxamides for CNS Drug Design

The combination of a calculated cLogP of 3.84 and a single hydrogen-bond donor makes this compound a candidate for evaluating CNS multiparameter optimization (MPO) scores [1]. Its lipophilicity falls within the desirable range for CNS penetration (typically cLogP 1–4), and the presence of only one HBD meets the criterion of ≤2 for blood-brain barrier permeability. Medicinal chemistry teams focused on CNS targets can use this compound to establish baseline permeability, P-glycoprotein efflux liability, and tissue distribution profiles, benchmarking it against more lipophilic or more polar analogs to define the property space for CNS-active cyclopentanecarboxamides.

Synthetic Methodology Development – Amide Coupling with Sterically Hindered Amines

The synthesis of N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide requires coupling of a sterically demanding tert-butylamine with a cyclopentanecarboxylic acid derivative bearing a thiophene substituent [1]. This represents a non-trivial synthetic challenge that can serve as a model reaction for developing or benchmarking novel amide bond-forming methodologies, particularly those employing hindered amine nucleophiles. Process chemistry groups evaluating coupling reagents or continuous-flow amidation protocols can use this compound to assess yields and impurity profiles under various conditions, generating transferable knowledge for the synthesis of other hindered carboxamides.

Quote Request

Request a Quote for N-(tert-butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.